molecular formula C13H13ClN2 B14126817 5-(2-Chlorophenyl)-6-ethylpyridin-2-amine

5-(2-Chlorophenyl)-6-ethylpyridin-2-amine

Cat. No.: B14126817
M. Wt: 232.71 g/mol
InChI Key: OFVGQQAFQDANTP-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-6-ethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorophenyl group and an ethyl group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-6-ethylpyridin-2-amine typically involves the reaction of 2-chlorobenzonitrile with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-chlorobenzonitrile in the presence of ethylamine and a suitable catalyst, such as palladium on carbon. This method offers higher yields and shorter reaction times compared to traditional synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-6-ethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-6-ethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-6-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

5-(2-Chlorophenyl)-6-ethylpyridin-2-amine is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an ethyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

5-(2-chlorophenyl)-6-ethylpyridin-2-amine

InChI

InChI=1S/C13H13ClN2/c1-2-12-10(7-8-13(15)16-12)9-5-3-4-6-11(9)14/h3-8H,2H2,1H3,(H2,15,16)

InChI Key

OFVGQQAFQDANTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)N)C2=CC=CC=C2Cl

Origin of Product

United States

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